Enhanced CDK4 Potency Compared to the Purine Inhibitor CR8
CDK-IN-4.35 demonstrates a profound, quantifiable advantage over the purine-based CDK inhibitor CR8 in its ability to inhibit CDK4/cyclin D1. In a direct head-to-head comparison within the same kinase selectivity panel, CDK-IN-4.35 was 43-fold more potent against CDK4/cyclin D1, a key regulator of the cell cycle G1/S transition [1]. This specific overactivity against CDK4 is a critical differentiator for applications where targeting this kinase is a priority.
| Evidence Dimension | Inhibitory potency against CDK4/cyclin D1 kinase |
|---|---|
| Target Compound Data | IC50 = 0.603 µM |
| Comparator Or Baseline | CR8: IC50 = 26.09 µM |
| Quantified Difference | 43.3-fold lower IC50 for CDK-IN-4.35 |
| Conditions | In vitro kinase assay, measured in triplicate. Data from Table 2 of the primary publication. |
Why This Matters
This substantial gain in potency means CDK-IN-4.35 can effectively engage CDK4 at concentrations where the related compound CR8 is essentially inactive, making it the superior choice for studying or therapeutically targeting CDK4-dependent pathways.
- [1] Jorda, R., et al. (2019). 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Journal of Medicinal Chemistry, 62(9), 4606-4623. View Source
